molecular formula C9H9ClO2 B8629894 [3-(4-Chlorophenyl)oxiran-2-yl]methanol

[3-(4-Chlorophenyl)oxiran-2-yl]methanol

Cat. No.: B8629894
M. Wt: 184.62 g/mol
InChI Key: GADMZKIHWJDDLC-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)oxiran-2-yl]methanol is an epoxide-containing compound featuring a 4-chlorophenyl substituent attached to an oxirane (epoxide) ring, with a hydroxymethyl group at the C2 position. This structure confers unique reactivity due to the strained epoxide ring and the electron-withdrawing chlorine atom, making it valuable in synthetic chemistry and pharmaceutical research. The compound’s stereochemistry (e.g., (2R,3R) or (2S,3S) configurations) significantly influences its physicochemical and biological properties, as seen in related structures .

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

[3-(4-chlorophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C9H9ClO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2

InChI Key

GADMZKIHWJDDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(O2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Bromophenyl Analogs

  • ((2R,3R)-3-(4-Bromophenyl)oxiran-2-yl)methanol: Exhibits specific optical rotations ([α]²⁰D +45 in methanol) distinct from its enantiomer ([α]²⁰D −25), highlighting stereochemical impacts . NMR Data: δ 7.49 (2H, d, J = 8.5 Hz) for aromatic protons, δ 3.85–3.67 for hydroxymethyl protons, and δ 3.13 for the epoxide ring proton . Hydrolysis under acidic conditions generates diol derivatives, demonstrating epoxide reactivity .

4-Fluorophenyl and 3-Chlorophenyl Analogs

  • (3-(4-Fluorophenyl)oxiran-2-yl)(4-hydroxyphenyl)methanone: Fluorine’s electronegativity reduces electron density on the epoxide ring, altering reactivity compared to chlorine analogs .
  • [3-(3-Chlorophenyl)oxiran-2-yl]methanol: Positional isomerism (3-Cl vs. 4-Cl) affects molecular polarity and solubility (PSA = 32.76) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Optical Rotation ([α]²⁰D) Key NMR Shifts (δ, ppm)
[3-(4-ClPh)oxiran-2-yl]methanol* 4-Cl N/A ~3.8–3.6 (CH₂OH)
(2R,3R)-4-Br analog 4-Br +45 (c 0.1, MeOH) 7.49 (Ar-H), 3.85–3.67
3-Cl analog 3-Cl N/A Similar CH₂OH shifts

*Inferred from analogous data.

Alkyl-Substituted Epoxides

  • (±)-((2S,3S)-3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl)methanol: Bulky alkyl groups increase steric hindrance, reducing epoxide ring strain and reactivity compared to aryl-substituted analogs . NMR data aligns with non-aromatic epoxides, showing shifted proton signals (e.g., δ 1.2–2.1 for alkyl chains) .

Bioactive Derivatives

  • (2S,3R)-3-(4-Chlorophenyl)oxiran-2-yl)oxazol-5(4H)-one (6a) :
    • Demonstrates anti-tumor activity against A549 and SMMC-7712 cells (IC₅₀ = 8–12 µM), attributed to the 4-chlorophenyl group enhancing cellular uptake .
  • (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone: Crystal structure analysis (monoclinic, P2₁/c) reveals planar aromatic rings and dihedral angles influenced by halogen substituents .

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